molecular formula C15H11BrF2N2O2S B251080 2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide

2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide

Cat. No.: B251080
M. Wt: 401.2 g/mol
InChI Key: SGBYPCNLOAAFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDF-8634 and is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B).

Mechanism of Action

2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide exerts its effects by selectively inhibiting the activity of PTP1B. PTP1B is a protein tyrosine phosphatase that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by this compound leads to increased phosphorylation of IRS proteins and improved insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, it has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. It has also been shown to have anti-inflammatory effects and to protect against diet-induced obesity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide is its selectivity for PTP1B. This allows for specific inhibition of PTP1B activity without affecting other protein tyrosine phosphatases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide. One area of research is in the development of more soluble analogs of this compound. Another area of research is in the investigation of the effects of PTP1B inhibition on other physiological processes, such as cancer and neurodegenerative diseases. Additionally, the potential use of this compound as a therapeutic agent for diabetes and obesity in humans warrants further investigation.

Synthesis Methods

The synthesis of 2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-amino-5-bromo-benzamide, which is reacted with 2,3-difluoroanisole and thionyl chloride to obtain the intermediate product. This intermediate is then reacted with 2-aminophenyl carbamate to obtain the final product, this compound.

Scientific Research Applications

2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models.

Properties

Molecular Formula

C15H11BrF2N2O2S

Molecular Weight

401.2 g/mol

IUPAC Name

2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C15H11BrF2N2O2S/c16-10-6-2-1-5-9(10)13(21)20-15(23)19-11-7-3-4-8-12(11)22-14(17)18/h1-8,14H,(H2,19,20,21,23)

InChI Key

SGBYPCNLOAAFCK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Br

Origin of Product

United States

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